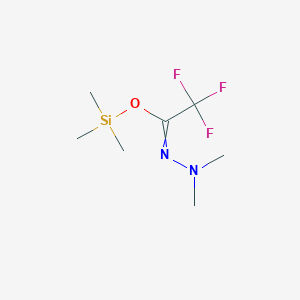
Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of trimethylsilyl and trifluoro groups, which contribute to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate typically involves the reaction of 2,2,2-trifluoro-N,N-dimethylethanehydrazonate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetone derivatives, while reduction can produce hydrazine compounds.
Aplicaciones Científicas De Investigación
Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other derivatives.
Biology: The compound is employed in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate involves the interaction of its functional groups with target molecules. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The trifluoro group contributes to the compound’s unique properties, such as increased lipophilicity and resistance to metabolic degradation.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-(trimethylsilyl)trifluoroacetamide: A similar compound used in gas chromatography and mass spectrometry.
Bis(trimethylsilyl)trifluoroacetamide: Another related compound with applications in organic synthesis.
Uniqueness
Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate is unique due to its specific combination of trimethylsilyl and trifluoro groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Propiedades
Número CAS |
91152-82-8 |
|---|---|
Fórmula molecular |
C7H15F3N2OSi |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate |
InChI |
InChI=1S/C7H15F3N2OSi/c1-12(2)11-6(7(8,9)10)13-14(3,4)5/h1-5H3 |
Clave InChI |
PJHNGRWNXQSVQJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=C(C(F)(F)F)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)

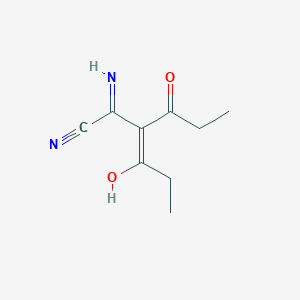
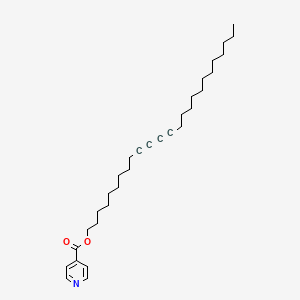
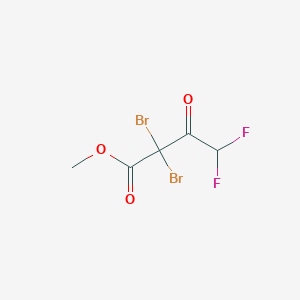
![2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane](/img/structure/B14362640.png)
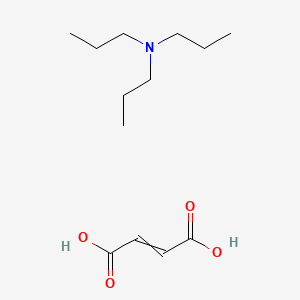
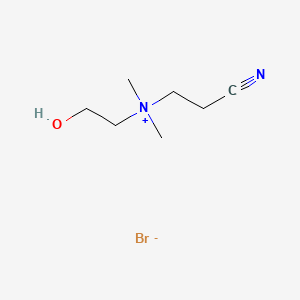
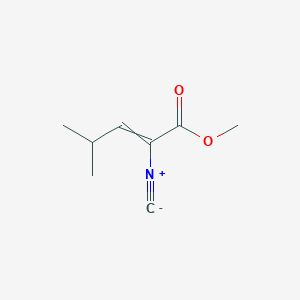

![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
